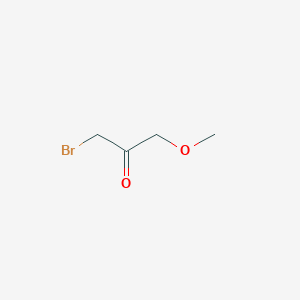
1-Bromo-3-methoxypropan-2-one
Vue d'ensemble
Description
1-Bromo-3-methoxypropan-2-one is an organic compound with the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol . It is a brominated derivative of methoxypropanone and is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and methoxy functional groups, making it valuable in various chemical reactions and industrial applications.
Méthodes De Préparation
1-Bromo-3-methoxypropan-2-one can be synthesized through several methods. One common synthetic route involves the bromination of 3-methoxypropan-2-one using hydrobromic acid (HBr) in the presence of a solvent like diethyl ether . The reaction is typically carried out at low temperatures (0°C) to control the reactivity and yield of the product. After the reaction, the mixture is washed with water and saturated sodium bicarbonate to neutralize any remaining acid, followed by extraction with ethyl acetate .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
1-Bromo-3-methoxypropan-2-one undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-Bromo-3-methoxypropan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-methoxypropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. In reduction reactions, the carbonyl group is targeted by reducing agents, leading to the formation of alcohols . The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methoxy group .
Comparaison Avec Des Composés Similaires
1-Bromo-3-methoxypropan-2-one can be compared with similar compounds such as:
1-Bromo-2-propanone: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
3-Bromo-2-methoxypropanoic acid: Contains a carboxylic acid group, which alters its reactivity and applications.
1-Chloro-3-methoxypropan-2-one: Similar structure but with chlorine instead of bromine, leading to differences in reactivity and reaction conditions.
The presence of the methoxy group in this compound enhances its reactivity compared to its analogs, making it a valuable intermediate in various chemical processes .
Propriétés
IUPAC Name |
1-bromo-3-methoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-7-3-4(6)2-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDBOILDSLEJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504815 | |
| Record name | 1-Bromo-3-methoxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75522-04-2 | |
| Record name | 1-Bromo-3-methoxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


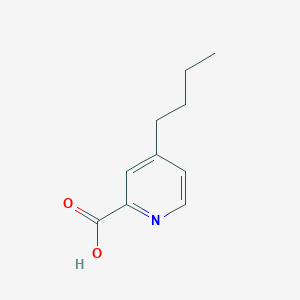
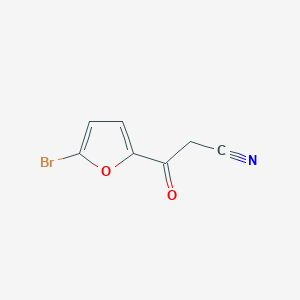
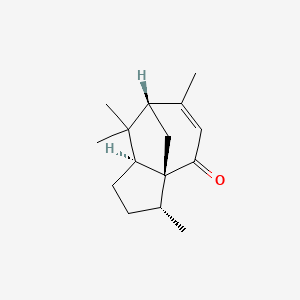
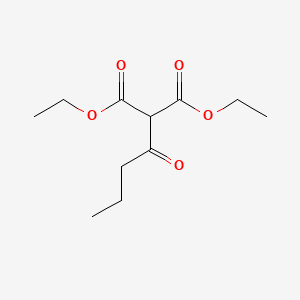
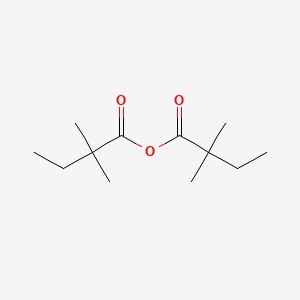

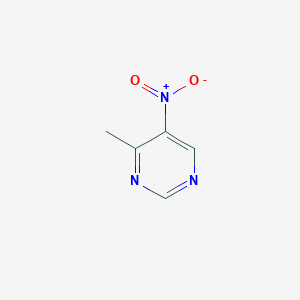
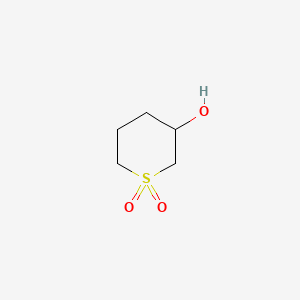
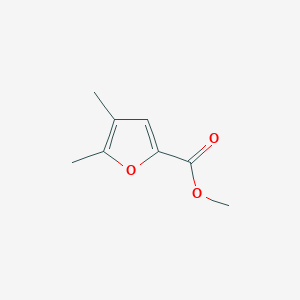
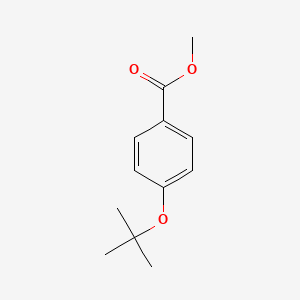
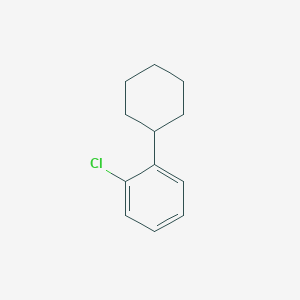
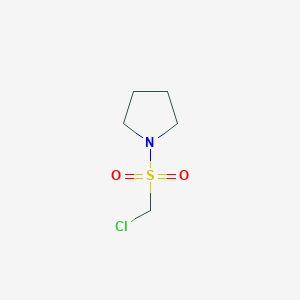
![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)

